molecular formula C10H21NO B2375503 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine CAS No. 2141652-85-7

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine

Cat. No.: B2375503
CAS No.: 2141652-85-7
M. Wt: 171.284
InChI Key: BPQBWQGPSQCYIU-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a chemical compound with a unique structure that includes a dimethyloxolane ring and a methylpropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4,4-dimethyloxolane with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with receptors to modulate biological responses. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
  • (4,4-Dimethyloxolan-2-yl)methanol

Uniqueness

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBWQGPSQCYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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